7-(3-Methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(3-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that features a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl and Thiophenyl Groups: These groups can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the triazolopyrimidine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Biochemistry: Used as a probe to study biological pathways.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Electronics: Applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. In materials science, its electronic properties would be of primary interest.
Comparison with Similar Compounds
Similar Compounds
- 7-Phenyl-2-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
- 7-(3-Methoxyphenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
The presence of both methoxyphenyl and thiophenyl groups in 7-(3-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE may confer unique electronic and steric properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C16H12N4OS |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
7-(3-methoxyphenyl)-2-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H12N4OS/c1-21-12-5-2-4-11(10-12)13-7-8-17-16-18-15(19-20(13)16)14-6-3-9-22-14/h2-10H,1H3 |
InChI Key |
QQTIQLBSTCVFBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=NC3=NC(=NN23)C4=CC=CS4 |
Origin of Product |
United States |
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